1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea is an organic compound that features a benzo[d][1,3]dioxole moiety and a phenoxyethyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea typically involves the reaction of benzo[d][1,3]dioxole derivatives with phenoxyethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the urea group.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)amine: Similar structure but with an amine group instead of a urea group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)carbamate: Contains a carbamate group instead of a urea group.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)thiourea: Features a thiourea group instead of a urea group.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea is unique due to the presence of both benzo[d][1,3]dioxole and phenoxyethyl moieties linked through a urea group, which imparts specific chemical and biological properties that may not be present in similar compounds. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(17-8-9-20-13-4-2-1-3-5-13)18-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZOUUXLCZGVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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